3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
Description
3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea is a urea derivative characterized by a tert-butyl group and a hydroxy-substituted cyclohexenylmethyl substituent. Urea derivatives are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their hydrogen-bonding capacity and structural versatility .
Properties
IUPAC Name |
1-tert-butyl-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)14-10(15)13-9-12(16)7-5-4-6-8-12/h5,7,16H,4,6,8-9H2,1-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAHZKYFGSHDRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1(CCCC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea typically involves the following steps:
Formation of the Hydroxycyclohexene Intermediate: This can be achieved through the hydrogenation of cyclohexene oxide in the presence of a suitable catalyst.
Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl chloride and a strong base such as sodium hydride.
Urea Formation: The final step involves the reaction of the hydroxycyclohexene intermediate with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The urea linkage can participate in nucleophilic substitution reactions, leading to the formation of various substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the urea linkage can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous urea derivatives, focusing on substituent effects, molecular properties, and inferred applications.
Structural and Functional Group Analysis
Key Compounds for Comparison:
1-(3-tert-Butyl-1-(4-isopropylphenyl)-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl)urea (40i) Substituents: Incorporates a pyrazole ring, chromenyl group, and morpholinoethoxy chain. Molecular Weight: 560.1 g/mol. Properties: The aromatic chromenyl group and morpholine moiety enhance π-π stacking and solubility in polar solvents. The pyrazole ring may confer kinase inhibitory activity, as seen in similar drug candidates .
3-Tert-butyl-1-cyclohexyl-1-(6-hydroxyhexyl)urea Substituents: Cyclohexyl and 6-hydroxyhexyl groups. Molecular Weight: 298.47 g/mol. Properties: The cyclohexyl group increases lipophilicity compared to the target compound’s unsaturated cyclohexenyl ring.
3-Tert-butyl-1-[(1S)-1-[(1S)-2-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]propyl]urea Substituents: Fluorophenylmethyl, dimethoxy-tetrahydroisoquinoline, and chiral centers. Molecular Weight: 481.59 g/mol. Properties: Fluorine and methoxy groups enhance bioavailability and membrane permeability.
Patented Carboxamide Derivatives (EP 4 374 877 A2) Substituents: Difluorophenyl, morpholinoethoxy, and trifluoromethylpyrimidinyl groups. The trifluoromethyl groups and aromatic pyrimidine rings suggest applications in kinase inhibition or anticancer agents .
Comparative Data Table
Key Findings and Implications
Substituent Effects: tert-Butyl Group: Common across compared compounds, it enhances steric protection and metabolic stability. Hydroxycyclohexenyl vs. Aromatic vs. Alicyclic Substituents: Aromatic groups (e.g., chromenyl in 40i, fluorophenyl in ) improve binding to biological targets via π-π interactions, whereas alicyclic groups (e.g., cyclohexenyl) may reduce toxicity and enhance pharmacokinetics .
Synthetic Considerations :
- Lower yields (19–27%) for chromenyl-pyrazole ureas () suggest synthetic challenges in introducing complex substituents, whereas simpler analogs (e.g., ) may be more accessible .
Application Insights :
- Fluorinated and morpholine-containing compounds () are prevalent in drug design, implying that the target compound’s hydroxycyclohexenyl group could be optimized for niche therapeutic applications, such as anti-inflammatory or antimicrobial agents .
Biological Activity
Overview
3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea is a synthetic organic compound notable for its unique structural features, including a tert-butyl group, a hydroxycyclohexene moiety, and a urea linkage. This combination of elements positions it as a compound of interest in various biological research contexts, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : 1-tert-butyl-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea
- Molecular Formula : C12H22N2O2
- CAS Number : 2097893-75-7
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The hydroxy group can form hydrogen bonds with active sites on enzymes or receptors, while the urea linkage may facilitate additional hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including potential therapeutic applications.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor activity. A study focusing on related urea compounds demonstrated their ability to inhibit cancer cell proliferation effectively. For instance, certain derivatives showed more than 50% inhibition of cell growth in colorectal cancer cell lines (HT-29) compared to untreated controls .
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor has been explored, particularly concerning its interaction with enzymes involved in cancer progression and inflammation. The presence of the hydroxy group enhances its binding affinity, making it a candidate for further investigation as a therapeutic agent targeting specific enzymatic pathways.
Study on Urea Derivatives
A comparative study examined various urea derivatives, including those structurally related to this compound. The findings revealed that certain derivatives exhibited significant inhibition of PD-L1 and VEGFR-2, which are critical targets in cancer immunotherapy. The study highlighted that compounds with similar structural motifs could modulate immune responses and angiogenesis in tumor microenvironments .
Toxicity and Genotoxicity Assessments
Another important aspect of the biological evaluation involved assessing the toxicity and genotoxicity profiles of related compounds. For example, some studies indicated that hydroxylated chloroethylnitrosoureas displayed low therapeutic activity but high mutagenicity and carcinogenicity. Such findings underscore the importance of evaluating the safety profiles of compounds like this compound before clinical application .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Tert-butyl-1-(hydroxycyclohexyl)methyl urea | Urea linkage, hydroxy group | Antitumor activity, enzyme inhibition |
| 3-Tert-butyl-N-(methyl)urea | Lacks hydroxy group | Lower biological activity |
| 3-Tert-butylthiourea | Thiourea instead of urea | Different interaction profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
